3-氟丙胺-1

描述

3-Fluoropropan-1-amine is a fluorinated amine that is of significant interest in various fields of chemistry and medicinal research. The presence of the fluorine atom in the compound is known to influence its physical and chemical properties, making it a valuable target for synthesis and application in the development of pharmaceuticals and novel materials.

Synthesis Analysis

The synthesis of fluorinated amines, such as 3-Fluoropropan-1-amine, has been explored through various methods. For instance, the Buchwald-Hartwig reaction has been employed to synthesize new fluorophores with large intrinsic three-photon absorption cross sections, which could be related to the synthesis of similar fluorinated amines . Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been reported, which could potentially be adapted for the synthesis of 3-Fluoropropan-1-amine . Moreover, the aminofluorination of fluorinated alkenes has been utilized to create a broad range of fluorinated amines, including those with quaternary carbon centers . Radical fluorination has also been used for the synthesis of structurally related compounds, indicating its potential application in the synthesis of 3-Fluoropropan-1-amine .

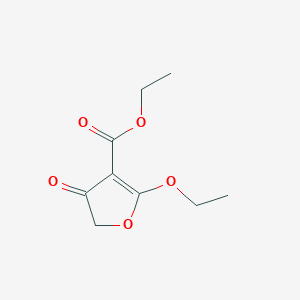

Molecular Structure Analysis

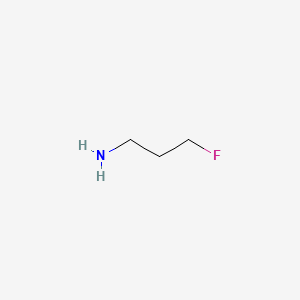

The molecular structure of 3-Fluoropropan-1-amine is characterized by the presence of a fluorine atom attached to a three-carbon alkyl chain with an amine group at the terminal position. The electronegativity of the fluorine atom is likely to influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated amines participate in various chemical reactions. The reactivity of such compounds can be manipulated through the introduction of fluorine, which can alter their physicochemical properties . The synthesis of 3-Amino-5-fluoroalkylfurans through intramolecular cyclization of fluorovinamides suggests that similar cyclization reactions could be relevant for 3-Fluoropropan-1-amine . Additionally, the use of fluorinated amines in the formation of macrocyclic compounds indicates the potential for 3-Fluoropropan-1-amine to engage in complexation reactions with metal salts .

Physical and Chemical Properties Analysis

The introduction of fluorine into amines significantly impacts their physical and chemical properties. For example, the synthesis of 3-Fluoropropan-1-amine and its derivatives demonstrates the compound's potential utility in various applications, including as a building block for more complex molecules . The fluorine atom's influence on the compound's lipophilicity, stability, and reactivity is crucial for its application in medicinal chemistry. The stability of fluorinated amines against enzymatic degradation, as investigated with 3-[18F]fluoropropanesulfonyl chloride, is also an important aspect of their chemical properties .

科学研究应用

放射性标记和成像

胺的放射性标记:3-氟丙胺-1衍生物,如3-溴丙基-1-三氟甲磺酸酯和3-碘丙基-1-三氟甲磺酸酯(三氟甲磺酸酯),已被用作二级胺的18F标记的前体。这在医学诊断的PET成像中至关重要,可实现高放射化学产率和高效的N-烷基化(Chesis和Welch,1990)。

锂离子电池中的SEI形成:1-氟丙烷-2-酮(与3-氟丙胺-1相关的化合物)在锂离子电池中用作SEI形成添加剂。它在提高首次循环效率和维持长期循环稳定性方面发挥着重要作用,尤其是在高放电速率下(Krämer等人,2012)。

化学合成和材料科学

二氧化硅材料中的胺基间距:涉及3-氟丙胺-1的3-氨基丙基接枝二氧化硅材料中胺基的间距和位点隔离已得到研究。由于功能基团的受控间距,这些材料在催化和吸附中得到应用(Hicks等人,2006)。

功能化β-氟胺的合成:该化合物已用于功能化β-氟胺的合成,在开环反应中表现出相反的区域选择性。这在药物合成中对于创建新分子至关重要(D’hooghe和Kimpe,2006)。

生物和医学研究

氟羟基丙酮合成和毒性研究:与3-氟丙胺-1相关的3-氟-1-羟基丙烷-2-酮及其衍生物被合成并检查其毒性和抗肿瘤作用。这项研究提供了对结构-活性关系的见解,这在药物发现中至关重要(Pero等人,1977)。

用3-[18F]氟丙磺酰氯放射性标记:这种衍生自3-氟丙胺-1的试剂用于PET成像,尤其是在标记各种胺时。这些标记化合物对酶降解的稳定性突出了它们在诊断成像中的潜力(Löser等人,2013)。

NMDA受体拮抗:与3-氟丙胺-1相关的(R)-(-)-3,3-双(3-氟苯基)-2-甲基丙烷-1-胺的研究表明它是一种有效的立体选择性NMDA受体拮抗剂,表明其在卒中治疗中作为神经保护剂的潜力(Moe等人,1999)。

荧光蛋白测定:荧光胺,一种用于蛋白质荧光测定的试剂,与蛋白质中的游离氨基反应,允许在纳克范围内进行高灵敏度检测。该技术在蛋白质研究和酶纯化中至关重要(Böhlen等人,1973)。

胺合成和表征:3-芳基丙烷-1-胺的合成,包含3-氟丙胺-1的结构元素,以及它们的碘化选择性对于药物修饰和开发新的生物活性分子至关重要(Feng等人,2023)。

胺分析的荧光试剂:3-苯甲酰-2-喹啉甲醛,一种伯胺的荧光试剂,在胺的分析中提供了超高灵敏度。该技术对于氨基酸和蛋白质分析至关重要(Beale等人,1989)。

安全和危害

未来方向

While specific future directions for 3-Fluoropropan-1-amine were not found in the search results, research into the properties and potential applications of amines is ongoing. For example, amines are being studied for their anti-inflammatory therapeutic potential , and new methods for the synthesis of amines are being explored .

作用机制

Target of Action

3-Fluoropropan-1-amine is primarily used as an analgesic and antinociceptive

Mode of Action

The mode of action of 3-Fluoropropan-1-amine involves its interaction with its targets, leading to a reduction in the perception of pain . It has also been found to activate potassium channels and regulate intracellular calcium levels, which may contribute to its analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of 3-Fluoropropan-1-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, is 1.12 , suggesting it has good membrane permeability. These properties impact the bioavailability of the compound, facilitating its distribution throughout the body.

Result of Action

The primary result of the action of 3-Fluoropropan-1-amine is its analgesic and antinociceptive effects . It has been shown to be active in animal models of acute and chronic pain . Laboratory animal studies have also suggested that some amines, potentially including 3-Fluoropropan-1-amine, may cause depletion of certain white blood cells and their precursors in lymphoid tissue .

属性

IUPAC Name |

3-fluoropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN/c4-2-1-3-5/h1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHVGJSPULXGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196763 | |

| Record name | Propylamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropan-1-amine | |

CAS RN |

462-41-9 | |

| Record name | 1-Propanamine, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。